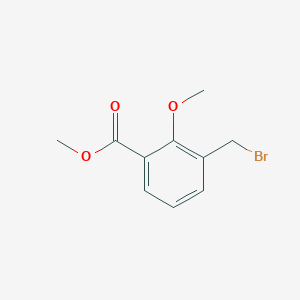

Methyl 3-(bromomethyl)-2-methoxybenzoate

説明

Contextualizing Substituted Benzoate (B1203000) Esters in Synthetic Methodologies

Substituted benzoate esters are a cornerstone in the field of organic synthesis, valued for their stability and the reactivity of the ester functional group. organic-chemistry.org They are prevalent in a variety of applications, from being key components in the synthesis of pharmaceuticals to their use as fragrances and solvents. mdpi.com The ester group can be readily converted into other functional groups such as carboxylic acids, amides, or alcohols through hydrolysis, amidation, or reduction, respectively. organic-chemistry.org

Furthermore, the aromatic ring of benzoate esters can be functionalized through electrophilic aromatic substitution reactions, with the existing substituents directing the position of new incoming groups. libretexts.org In recent years, benzoic acid derivatives have also been recognized as cost-effective and shelf-stable alternatives to traditional organometallic reagents in cross-coupling reactions. The study of the hydrolysis kinetics of substituted benzoate esters provides valuable insights into the electronic and steric effects of substituents on reaction rates. researchgate.netnih.gov

The Strategic Importance of Bromomethyl and Methoxy (B1213986) Functional Groups in Chemical Synthesis

The utility of Methyl 3-(bromomethyl)-2-methoxybenzoate is significantly enhanced by the presence of the bromomethyl and methoxy groups, each imparting distinct reactivity to the molecule.

The bromomethyl group (-CH₂Br) is a highly reactive functional group that is particularly useful for introducing a methylene (B1212753) bridge into a target molecule. It is an excellent electrophile and readily participates in nucleophilic substitution reactions (Sₙ2). manac-inc.co.jp This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds by reacting with a wide array of nucleophiles, including carbanions, amines, thiols, and alkoxides. The bromine atom is a good leaving group, which facilitates these transformations. Bromomethylation of aromatic compounds is a key strategy for creating reactive sites on otherwise stable aromatic rings. manac-inc.co.jpgoogle.comacs.org

The methoxy group (-OCH₃) is an influential substituent on the benzene (B151609) ring, primarily acting as an electron-donating group through resonance. vaia.comwikipedia.org This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. libretexts.orgchegg.com The methoxy group directs incoming electrophiles to the ortho and para positions. wikipedia.orgvaia.com While it has a slight electron-withdrawing inductive effect due to the electronegativity of the oxygen atom, the resonance effect is typically dominant in electrophilic aromatic substitution reactions. vaia.com In the context of drug discovery, the methoxy group is frequently incorporated into molecules to improve their binding to biological targets and to favorably modulate their physicochemical properties. wikipedia.org

Overview of Methyl 3-(bromomethyl)-2-methoxybenzoate as a Versatile Synthetic Intermediate

The combination of the methyl ester, bromomethyl, and methoxy functionalities in a single molecule makes Methyl 3-(bromomethyl)-2-methoxybenzoate a highly versatile intermediate. Its utility stems from the ability to perform selective transformations at each of its reactive sites.

The bromomethyl group serves as the primary handle for alkylation reactions. For instance, in a manner analogous to other benzyl (B1604629) bromides, it can be expected to react with nucleophiles to extend the carbon chain or to introduce new functional groups.

The ester group offers another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride or an amide, or it can be reduced to a primary alcohol. These transformations open up a wide range of synthetic possibilities for building more complex molecules.

The methoxy group, being an activating and ortho-, para-directing group, influences the regioselectivity of any subsequent electrophilic substitution reactions on the aromatic ring. This directing effect is crucial for the controlled synthesis of polysubstituted aromatic compounds. The interplay of the electronic effects of the three substituents—the electron-withdrawing ester and the electron-donating methoxy group—provides a nuanced reactivity profile that can be exploited by synthetic chemists.

While specific, detailed research findings exclusively on the reactions of Methyl 3-(bromomethyl)-2-methoxybenzoate are not extensively documented in the provided results, its value as a synthetic intermediate is clear from the well-established reactivity of its constituent functional groups. The strategic placement of these groups allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable tool for the synthesis of complex target molecules in various areas of chemical research.

Structure

3D Structure

特性

IUPAC Name |

methyl 3-(bromomethyl)-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-9-7(6-11)4-3-5-8(9)10(12)14-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNCKBSGHOIZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)OC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Bromomethyl 2 Methoxybenzoate

Direct Bromination Approaches

The most common and direct method for introducing the bromomethyl group is through the radical bromination of the corresponding methyl-substituted precursor, methyl 3-methyl-2-methoxybenzoate. This transformation targets the benzylic position due to the stability of the resulting benzylic radical.

Regioselective Side-Chain Bromination of Benzylic Positions

The key to a successful synthesis of Methyl 3-(bromomethyl)-2-methoxybenzoate via this route is the regioselective bromination of the methyl group at the C-3 position, without affecting the aromatic ring or other functional groups. The benzylic protons are particularly susceptible to abstraction by radicals, leading to a resonance-stabilized benzylic radical, which then reacts with a bromine source.

N-Bromosuccinimide (NBS) is the most widely used reagent for this purpose as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic aromatic addition. The reaction is typically initiated by a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN), or by photochemical means (UV light). The use of NBS is advantageous as it minimizes the formation of dibrominated byproducts and avoids unwanted reactions with the electron-rich aromatic ring.

Optimization of Reaction Conditions and Reagents for Bromination

The efficiency and yield of the benzylic bromination can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, the molar ratio of reactants, the type and amount of radical initiator, and the reaction temperature.

| Parameter | Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br2, favoring radical substitution and minimizing side reactions. |

| Initiator | AIBN or UV light | Generates the initial radical species to start the chain reaction. |

| Solvent | Carbon tetrachloride (CCl4), chlorobenzene, ethyl acetate | Should be inert to the reaction conditions and capable of dissolving the reactants. CCl4 is traditional but less favored due to toxicity. |

| Temperature | Reflux temperature of the solvent | Provides the necessary energy to initiate and sustain the radical chain reaction. |

| Reactant Ratio | Slight excess of NBS | Ensures complete conversion of the starting material. |

For a similar compound, methyl 4-methyl-3-methoxybenzoate, bromination with NBS in chlorobenzene or ethyl acetate under UV irradiation has been shown to produce the corresponding bromomethyl derivative in high yields (90-95%) google.com. This suggests that similar conditions would be effective for the synthesis of Methyl 3-(bromomethyl)-2-methoxybenzoate.

Esterification Routes to the Benzoate (B1203000) Moiety

An alternative approach to Methyl 3-(bromomethyl)-2-methoxybenzoate involves the esterification of 3-(bromomethyl)-2-methoxybenzoic acid. This method is particularly useful if the carboxylic acid is a more readily available precursor.

The Fischer esterification is a common method, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol is typically used, or water is removed as it is formed.

For example, the esterification of 3-bromobenzoic acid with methanol using a catalytic amount of concentrated sulfuric acid and refluxing for several hours has been reported to yield methyl 3-bromobenzoate in 85% yield chemicalbook.com. Similar conditions can be applied to the esterification of 3-(bromomethyl)-2-methoxybenzoic acid.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with methanol. For instance, 3-methoxy-2-methylbenzoyl chloride can be synthesized and then reacted with methanol to form the corresponding ester google.comnih.gov. This two-step process often proceeds with high yields.

Introduction of the Methoxy (B1213986) Group via Alkylation Strategies

The methoxy group at the C-2 position can be introduced at various stages of the synthesis. One common strategy involves the methylation of a corresponding hydroxy precursor, such as methyl 3-methyl-2-hydroxybenzoate.

This alkylation is typically carried out using a methylating agent like dimethyl sulfate (B86663) (DMS) or methyl iodide (CH₃I) in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that then attacks the methylating agent.

For instance, the synthesis of various methyl hydroxy-methoxybenzoates has been achieved through the O-methylation of dihydroxybenzoic acid derivatives . This highlights the feasibility of introducing the methoxy group onto a pre-existing aromatic ring with other functional groups present.

Multistep Synthetic Sequences for Structural Assembly

The synthesis of Methyl 3-(bromomethyl)-2-methoxybenzoate often requires a multistep approach to correctly position the substituents on the aromatic ring. A plausible synthetic sequence could start from a simpler, commercially available starting material.

One potential route begins with 2-hydroxy-3-methylbenzoic acid. The synthetic steps could be as follows:

Esterification: The carboxylic acid is first converted to its methyl ester, methyl 2-hydroxy-3-methylbenzoate, using standard Fischer esterification conditions (methanol and a strong acid catalyst).

Alkylation: The phenolic hydroxyl group is then methylated to introduce the methoxy group at the C-2 position, yielding methyl 3-methyl-2-methoxybenzoate. This step would likely employ a methylating agent like dimethyl sulfate in the presence of a base.

Benzylic Bromination: Finally, the methyl group at the C-3 position is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator to afford the target compound, Methyl 3-(bromomethyl)-2-methoxybenzoate.

This sequence strategically builds the molecule by first establishing the ester and methoxy groups, followed by the more reactive bromination step.

Comparative Analysis of Synthetic Efficiency and Yields

| Synthetic Route | Key Steps | Advantages | Potential Challenges | Estimated Overall Yield |

| Direct Bromination | 1. Synthesis of methyl 3-methyl-2-methoxybenzoate. 2. Benzylic bromination with NBS. | Fewer steps if the precursor is readily available. High yields for benzylic bromination are reported for similar substrates. | Potential for side reactions during bromination if not carefully controlled. | Good to Excellent |

| Esterification | 1. Synthesis of 3-(bromomethyl)-2-methoxybenzoic acid. 2. Esterification with methanol. | Can be advantageous if the carboxylic acid is the primary synthetic target or a more accessible intermediate. | The bromomethyl group might be sensitive to harsh esterification conditions. | Good |

| Multistep from Phenol | 1. Esterification of 2-hydroxy-3-methylbenzoic acid. 2. Methylation of the hydroxyl group. 3. Benzylic bromination. | Starts from a potentially simpler and cheaper starting material. Allows for controlled introduction of functional groups. | Longer reaction sequence, potentially lowering the overall yield. | Moderate to Good |

Based on literature for analogous compounds, the direct bromination of methyl 3-methyl-2-methoxybenzoate appears to be a highly efficient route, with reported yields for similar benzylic brominations often exceeding 90% google.com. The multistep synthesis starting from 2-hydroxy-3-methylbenzoic acid is also a viable and logical approach, although the cumulative yield over three steps would likely be lower. The esterification route's efficiency would heavily depend on the successful synthesis of the 3-(bromomethyl)-2-methoxybenzoic acid precursor.

Chemical Reactivity and Mechanistic Transformations of Methyl 3 Bromomethyl 2 Methoxybenzoate

Nucleophilic Substitution Reactions at the Bromomethyl Center

The most prominent feature of Methyl 3-(bromomethyl)-2-methoxybenzoate's reactivity is the electrophilic nature of the carbon atom in the bromomethyl group. This carbon is a primary benzylic position, making it an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism.

The reaction involves a backside attack on the electrophilic carbon by a nucleophile, leading to the displacement of the bromide ion, which is a good leaving group. masterorganicchemistry.com This process occurs in a single, concerted step. masterorganicchemistry.com The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the attacking nucleophile. pressbooks.pub A wide array of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Common nucleophiles include alkoxides, amines, and thiols. For instance, reaction with a methanolic solution of potassium hydroxide (B78521) generates a methoxide (B1231860) nucleophile, which can substitute the bromide to form a methoxymethyl derivative. ysu.edu

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Benzylic Alcohol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Benzyl (B1604629) Ether |

| Amine | Ammonia (NH₃) | Primary Benzylamine |

| Thiolate | Sodium Thiophenolate (NaSPh) | Benzyl Thioether |

| Cyanide | Sodium Cyanide (NaCN) | Benzyl Nitrile |

The efficiency and pathway of nucleophilic substitution are governed by both steric and electronic factors within the molecule.

Electronic Effects: The benzene (B151609) ring and the electron-withdrawing carboxyl group (-COOCH₃) at the meta position enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Conversely, the ortho-methoxy group (-OCH₃) is an electron-donating group through resonance, which could slightly decrease the reactivity of the benzylic position. However, the combined inductive and resonance effects still render the bromomethyl carbon highly reactive. youtube.com

Steric Effects: The bromomethyl group is a primary halide, meaning it is not sterically hindered. masterorganicchemistry.comlibretexts.org This low level of steric hindrance around the reaction center strongly favors the SN2 pathway, where the nucleophile must approach the carbon from the side opposite the leaving group. masterorganicchemistry.com The substituents on the aromatic ring (methoxy and ester groups) are positioned away from the direct path of the incoming nucleophile, thus exerting minimal steric interference. youtube.com

| Parameter | Influence on Reactivity | Reason |

|---|---|---|

| Electronic (Ester Group) | Increases Reactivity | Electron-withdrawing nature enhances the electrophilicity of the benzylic carbon. |

| Electronic (Methoxy Group) | Slightly Decreases Reactivity | Electron-donating resonance effect can partially stabilize the benzylic position. |

| Steric (Primary Halide) | Favors SN2 Pathway | Low steric hindrance allows for easy backside attack by the nucleophile. masterorganicchemistry.comlibretexts.org |

| Steric (Ring Substituents) | Minimal | The ortho and meta positions of the substituents do not significantly block the approach to the bromomethyl group. youtube.com |

Carbon-Carbon Bond Formation via Cross-Coupling Methodologies

While nucleophilic substitution is common, the C(sp³)-Br bond of Methyl 3-(bromomethyl)-2-methoxybenzoate can also participate in transition-metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium catalysts are highly effective for creating new bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound (like a boronic acid) with an organohalide. libretexts.org While most commonly applied to aryl halides, the Suzuki-Miyaura reaction can also be used with alkyl halides to form C(sp³)–C(sp²) bonds. nih.gov In this context, Methyl 3-(bromomethyl)-2-methoxybenzoate could react with an arylboronic acid in the presence of a palladium catalyst and a base to yield a substituted diarylmethane derivative. libretexts.orgnih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, generally between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org The scope of this reaction has expanded to include certain alkyl halides. researchgate.net A Buchwald-Hartwig type amination could potentially couple Methyl 3-(bromomethyl)-2-methoxybenzoate with a primary or secondary amine to form the corresponding N-benzylated amine, offering an alternative to direct SN2 amination. wikipedia.orglibretexts.org

The mechanism for these palladium-catalyzed reactions generally follows a well-established catalytic cycle involving the palladium center cycling between its Pd(0) and Pd(II) oxidation states. nih.govwikipedia.org

Oxidative Addition: The cycle begins with the oxidative addition of the Pd(0) catalyst to the carbon-bromine bond of Methyl 3-(bromomethyl)-2-methoxybenzoate. This breaks the C-Br bond and forms an organopalladium(II) complex. wikipedia.org

Transmetalation (Suzuki-Miyaura): In the Suzuki-Miyaura reaction, the organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, displacing the bromide ion. nih.govlibretexts.org

Amine Coordination & Deprotonation (Buchwald-Hartwig): In the Buchwald-Hartwig amination, the amine coordinates to the palladium(II) center. A base then removes a proton from the amine to form a palladium-amido complex. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the two organic fragments from the palladium center. This forms the new C-C or C-N bond in the final product and regenerates the active Pd(0) catalyst, allowing the cycle to repeat. nih.govwikipedia.org

Reactivity of the Ester Functional Group

The methyl ester group on the aromatic ring also possesses its own characteristic reactivity, which can be exploited in synthetic sequences.

The ester can undergo hydrolysis to the corresponding carboxylic acid when treated with an acid or base, a common transformation in organic synthesis. Additionally, the ester is susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. It is important to note that such powerful reducing agents would likely also cleave the carbon-bromine bond. The ester can also be converted to an amide through aminolysis, though this typically requires harsher conditions than the SN2 reaction at the benzylic position.

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Saponification (Base Hydrolysis) | Aqueous NaOH, then H₃O⁺ | Carboxylic Acid |

| Acid Hydrolysis | H₃O⁺, Heat | Carboxylic Acid |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

| Aminolysis | Ammonia (NH₃), Heat | Primary Amide |

Hydrolysis and Transesterification Reactions

The ester functional group in methyl 3-(bromomethyl)-2-methoxybenzoate is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water, typically in the presence of an acid or a base catalyst, to yield a carboxylic acid and an alcohol.

Under alkaline conditions, such as in the presence of sodium hydroxide in a water-methanol mixture, the ester can be hydrolyzed to its corresponding carboxylic acid. chemspider.com The reaction proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequently, the methoxide ion is eliminated, and after an acid workup, the carboxylate is protonated to give the carboxylic acid. The rate of this alkaline hydrolysis is influenced by the substituents on the aromatic ring. For instance, the presence of a methoxy (B1213986) group can affect the electron density on the carbonyl carbon and, consequently, the rate of hydrolysis. zenodo.org

Transesterification is another key reaction of the ester group, where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is also typically catalyzed by an acid or a base. For example, reacting methyl 3-(bromomethyl)-2-methoxybenzoate with a different alcohol in the presence of a suitable catalyst would lead to the formation of a new ester and methanol (B129727). This process is an equilibrium reaction, and the outcome can be controlled by using a large excess of the reactant alcohol or by removing one of the products. e3s-conferences.org

The following table summarizes the conditions for hydrolysis:

| Reaction | Reagents | Product |

| Alkaline Hydrolysis | NaOH, H₂O/Methanol | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid |

Reduction to Corresponding Alcohol Derivatives

The ester functionality of methyl 3-(bromomethyl)-2-methoxybenzoate can be reduced to a primary alcohol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the methoxide group and a second hydride addition to the resulting aldehyde intermediate. The final product, after an aqueous workup, is (3-(bromomethyl)-2-methoxyphenyl)methanol.

It is important to note that the bromomethyl group is also susceptible to reduction by strong reducing agents. Therefore, selective reduction of the ester group in the presence of the bromomethyl group may require careful selection of the reducing agent and reaction conditions to avoid unwanted side reactions.

Transformations Involving the Methoxy Aromatic Moiety

Cleavage and Derivatization of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring of methyl 3-(bromomethyl)-2-methoxybenzoate can be cleaved to form a hydroxyl group (-OH). This demethylation is a common transformation in organic synthesis, often employed to deprotect a phenolic hydroxyl group. Reagents like boron tribromide (BBr₃) are effective for this purpose. The mechanism involves the Lewis acidic boron atom coordinating to the oxygen of the methoxy group, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond. organic-chemistry.org

Alternatively, the cleavage of methoxy groups can be achieved under oxidative conditions. organic-chemistry.org For instance, a method involving a nitroxyl (B88944) radical catalyst has been reported for the oxidative deprotection of p-methoxy benzyl ethers. organic-chemistry.org

Derivatization of the methoxy group itself is less common than its cleavage. However, under specific conditions, it might be possible to effect transformations at the methyl group of the ether, though this is often challenging due to the stability of the ether linkage.

Oxidative Transformations of the Aromatic Ring

The aromatic ring of methyl 3-(bromomethyl)-2-methoxybenzoate is generally resistant to oxidation due to its inherent stability. However, the alkyl side chain, in this case, the bromomethyl group, is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic position. libretexts.orglibretexts.org In the case of methyl 3-(bromomethyl)-2-methoxybenzoate, the bromomethyl group could potentially be oxidized to a carboxylic acid group, yielding 2-methoxy-3-(methoxycarbonyl)benzoic acid, although this would compete with reactions at the bromine atom.

The benzene ring itself can be oxidized under harsh conditions, but this typically leads to ring cleavage and is not a synthetically useful transformation for this specific compound. The presence of the electron-donating methoxy group and the electron-withdrawing ester and bromomethyl groups would influence the regioselectivity of any potential ring oxidation.

Reactions of the Aromatic Ring System

Electrophilic Aromatic Substitution Patterns

The aromatic ring of methyl 3-(bromomethyl)-2-methoxybenzoate can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The directing effects of the existing substituents determine the position of the incoming electrophile.

The substituents on the ring are:

-OCH₃ (methoxy group): An ortho, para-directing and activating group.

-COOCH₃ (methyl ester group): A meta-directing and deactivating group.

-CH₂Br (bromomethyl group): A weakly deactivating group that primarily directs to the ortho and para positions due to hyperconjugation, but its effect is generally weaker than that of the methoxy group.

Considering the positions of the existing groups, the methoxy group at C2 strongly activates the ortho (C3, already substituted) and para (C6) positions. The methyl ester at C1 deactivates the ring and directs incoming electrophiles to the meta position (C3 and C5). The bromomethyl group at C3 weakly influences the substitution pattern.

A common example of electrophilic aromatic substitution is nitration. aiinmr.commnstate.eduyoutube.com Treatment of methyl 3-(bromomethyl)-2-methoxybenzoate with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group (-NO₂) at the C6 position.

The following table summarizes the directing effects of the substituents:

| Substituent | Position | Directing Effect | Activating/Deactivating |

| -OCH₃ | 2 | Ortho, Para | Activating |

| -COOCH₃ | 1 | Meta | Deactivating |

| -CH₂Br | 3 | Ortho, Para | Weakly Deactivating |

Radical Reactions and Aromatic Functionalization

The presence of a bromomethyl group on the aromatic ring of methyl 3-(bromomethyl)-2-methoxybenzoate imparts a versatile reactivity profile, particularly in the realm of radical chemistry and subsequent aromatic functionalization. The benzylic C-Br bond is relatively weak and susceptible to homolytic cleavage, making it a precursor for the generation of a stabilized benzylic radical. This reactivity is further influenced by the electronic nature of the substituents on the benzene ring.

The methoxy group at the C2 position, being an electron-donating group, can stabilize the adjacent benzylic radical through resonance. orgchemboulder.commasterorganicchemistry.com This stabilization enhances the facility of radical formation and influences the regioselectivity of subsequent reactions. The ester group at the C1 position, while electron-withdrawing, is meta to the bromomethyl group and thus has a less direct electronic influence on the stability of the benzylic radical compared to the ortho-methoxy group.

Radical Reactions

The generation of the 3-methoxy-2-(methoxycarbonyl)benzyl radical from methyl 3-(bromomethyl)-2-methoxybenzoate can be initiated through various methods, including the use of radical initiators, heat, or, more recently, visible-light photoredox catalysis. jove.comlibretexts.org Photoredox catalysis, in particular, has emerged as a mild and efficient method for generating benzylic radicals from benzyl bromides under ambient conditions. thieme-connect.comnih.gov This approach often involves a single-electron transfer (SET) from an excited photocatalyst to the benzyl bromide, leading to the cleavage of the C-Br bond and formation of the benzylic radical and a bromide anion. thieme-connect.com

Once generated, this benzylic radical can participate in a variety of transformations, most notably in carbon-carbon bond-forming reactions. One prominent example is the Giese reaction, which involves the addition of a radical to an electron-deficient alkene. rsc.orgnih.govrsc.orgresearchgate.net

Giese-Type Radical Addition:

In a typical Giese-type reaction, the 3-methoxy-2-(methoxycarbonyl)benzyl radical would add to an activated alkene, such as an acrylate, acrylonitrile, or maleimide (B117702) derivative. This addition generates a new radical intermediate, which then abstracts a hydrogen atom from a suitable donor to yield the final product.

While specific examples involving methyl 3-(bromomethyl)-2-methoxybenzoate are not extensively documented in publicly available literature, the reactivity of analogous substituted benzyl bromides provides a strong basis for predicting its behavior. For instance, photoredox-catalyzed Giese reactions of various benzyl bromides with electron-deficient olefins have been widely reported. nih.gov The general mechanism for such a reaction is depicted below:

Table 1: Postulated Giese-Type Reaction of Methyl 3-(bromomethyl)-2-methoxybenzoate

| Step | Description |

| 1. Initiation | A photocatalyst (PC) absorbs visible light and is excited to PC. |

| 2. Radical Generation | The excited photocatalyst (PC) transfers an electron to methyl 3-(bromomethyl)-2-methoxybenzoate, causing the homolytic cleavage of the C-Br bond to form the 3-methoxy-2-(methoxycarbonyl)benzyl radical and a bromide anion. |

| 3. Radical Addition | The benzylic radical adds to an electron-deficient alkene (e.g., methyl acrylate) to form a new carbon-centered radical intermediate. |

| 4. Propagation | The resulting radical intermediate abstracts a hydrogen atom from a hydrogen donor in the reaction mixture (e.g., solvent or a dedicated H-donor) to yield the final product and regenerate a radical species that can continue the chain. |

| 5. Catalyst Regeneration | The oxidized photocatalyst (PC+) is reduced back to its ground state by a sacrificial electron donor, completing the catalytic cycle. |

The efficiency and selectivity of such reactions can be influenced by the choice of photocatalyst, solvent, and the nature of the electron-deficient alkene.

Another significant radical reaction is Atom Transfer Radical Addition (ATRA). In this process, a radical adds to an unsaturated compound, and the resulting radical intermediate abstracts a halogen atom from a donor molecule, which is often the starting halide itself, thus propagating a radical chain. nih.govacs.orgresearchgate.netchemrxiv.org While ATRA is commonly used for the synthesis of benzyl bromides, the reverse reaction, involving the addition of the benzylic radical to an alkene followed by halogen atom transfer, is also a viable pathway for functionalization.

Aromatic Functionalization

The bromine atom on the benzylic carbon of methyl 3-(bromomethyl)-2-methoxybenzoate serves as a handle for various substitution and coupling reactions, which indirectly lead to the functionalization of the aromatic ring by extending its substitution pattern. However, direct functionalization of the aromatic ring itself, for instance, through cross-coupling reactions, would typically require a halogen substituent directly on the ring (an aryl halide). The nomenclature "aromatic functionalization" in the context of this molecule primarily refers to the elaboration of the substituent at the C3 position.

It is important to note that while the bromomethyl group is a benzylic halide, it does not typically participate directly in cross-coupling reactions like the Suzuki or Heck reactions in the same way an aryl halide does. These reactions are predicated on the oxidative addition of a low-valent transition metal (like palladium) into a carbon-halogen bond on an sp2-hybridized carbon. cas.cn

However, the benzylic bromide can be a precursor to organometallic reagents that can then participate in cross-coupling reactions. For example, conversion to an organozinc or organotin species could potentially enable its use in Negishi or Stille couplings, respectively.

More contemporary methods, particularly those leveraging photoredox catalysis, have begun to blur these lines. For instance, dual catalytic systems combining photoredox and transition metal catalysis have enabled the coupling of benzylic radicals with various partners. nih.gov In such a scenario, the photoredox cycle would generate the benzylic radical from methyl 3-(bromomethyl)-2-methoxybenzoate, which could then enter a separate transition metal catalytic cycle for cross-coupling.

Table 2: Research Findings on Radical Reactions of Analogous Benzyl Bromides

| Reaction Type | Substrate Class | Catalyst/Conditions | Key Findings |

| Photoredox Giese Reaction | Primary and secondary alkyl bromides | Ir or Ru photocatalysts, silyl (B83357) radical mediators | Successful addition to α,β-unsaturated esters and amides under mild conditions. rsc.org |

| Photoredox Alkenylation | Benzylsulfoniums (derived from benzyl alcohols) | Ir photocatalyst, base | Alkenylation of electron-rich and electron-poor benzyl derivatives with styrenes. nih.gov |

| Atom Transfer Radical Addition (ATRA) | Styrenes and α-bromo-α-fluorocarbonyls | Ir photocatalyst | Efficient difunctionalization of styrenes to form fluorinated benzyl bromides. nih.govacs.org |

| Photoredox-Catalyzed Ring-Opening Addition | Benzyl bromides and cyclic ethers | Ru photocatalyst | Formation of a carbocation intermediate via two SET processes, leading to ring-opening addition products. thieme-connect.comcas.cn |

These examples with structurally related compounds strongly suggest that methyl 3-(bromomethyl)-2-methoxybenzoate would be a viable substrate for a range of radical-mediated transformations, offering a pathway to novel and complex molecular architectures.

Synthesis of Novel Derivatives and Analogues Derived from Methyl 3 Bromomethyl 2 Methoxybenzoate

Structural Elaboration at the Benzylic Position

The benzylic bromide in Methyl 3-(bromomethyl)-2-methoxybenzoate is a primary site for structural modification due to its high reactivity as an electrophile in nucleophilic substitution reactions. The bromine atom is an excellent leaving group, facilitating reactions with a wide variety of nucleophiles, typically through an SN2 mechanism.

Alkylation of Amines: Primary and secondary amines readily displace the bromide to form the corresponding substituted benzylamines. This reaction is fundamental in building more complex molecular scaffolds, often used in the synthesis of pharmaceutical intermediates. The reaction of Methyl 3-(bromomethyl)-2-methoxybenzoate with a secondary amine, such as piperidine, in the presence of a non-nucleophilic base like potassium carbonate, would yield the tertiary amine derivative.

Formation of Ethers: The Williamson ether synthesis provides a classic method for forming ether linkages at the benzylic position. masterorganicchemistry.com An alkoxide, generated by treating an alcohol with a strong base like sodium hydride, acts as the nucleophile. For example, reacting sodium methoxide (B1231860) with Methyl 3-(bromomethyl)-2-methoxybenzoate results in the formation of Methyl 3-(methoxymethyl)-2-methoxybenzoate. This method is broadly applicable to a range of alcohols, allowing for the introduction of diverse alkoxy groups.

Formation of Thioethers: Thiols, being excellent nucleophiles, react efficiently with the benzylic bromide to form thioethers (sulfides). nih.gov These reactions often proceed under mild basic conditions, using a base such as triethylamine (B128534) or potassium carbonate to deprotonate the thiol, thus forming a more reactive thiolate anion. The resulting aryl thioethers are valuable intermediates in organic synthesis.

Other Nucleophilic Substitutions: The reactivity of the benzylic bromide extends to other nucleophiles as well. For instance, reaction with sodium azide (B81097) yields the corresponding benzyl (B1604629) azide, a precursor for amines via reduction or for triazoles via cycloaddition reactions. Similarly, cyanide ions can be introduced to form a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, thereby extending the carbon chain.

Modifications of the Ester Group and Carboxylic Acid Derivatives

The methyl ester group (–COOCH₃) represents another key site for derivatization, primarily through nucleophilic acyl substitution.

Hydrolysis to Carboxylic Acid: The most common transformation of the ester group is its hydrolysis to the corresponding carboxylic acid, 3-(bromomethyl)-2-methoxybenzoic acid. This reaction is typically carried out under basic conditions, using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup. The resulting carboxylic acid is a versatile intermediate itself, enabling the formation of amide bonds or other ester derivatives.

Transesterification: While the methyl ester is common, it can be converted to other esters through transesterification. This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. For example, heating Methyl 3-(bromomethyl)-2-methoxybenzoate in ethanol (B145695) with a catalytic amount of sulfuric acid would lead to the formation of Ethyl 3-(bromomethyl)-2-methoxybenzoate.

Amide Formation: The direct conversion of the ester to an amide can be achieved by reacting it with a primary or secondary amine. While this reaction can be slow, it is often facilitated by catalysts. Niobium(V) oxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct amidation of methyl esters with various amines under solvent-free conditions. researchgate.net Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Diversification through Aromatic Ring Substitution

The benzene (B151609) ring of Methyl 3-(bromomethyl)-2-methoxybenzoate can undergo electrophilic aromatic substitution to introduce additional functional groups. The position of substitution is dictated by the directing effects of the existing substituents: the methoxy (B1213986) group (–OCH₃), the bromomethyl group (–CH₂Br), and the methyl ester group (–COOCH₃).

The methoxy group is a strongly activating, ortho, para-director. The methyl ester and bromomethyl groups are both deactivating, meta-directors. The powerful activating and directing effect of the methoxy group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it. The positions ortho to the methoxy group are C1 and C3 (already substituted). The position para to the methoxy group is C5. Therefore, electrophilic substitution is most likely to occur at the C5 position.

Nitration: Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. youtube.comyoutube.comyoutube.com The strong directing effect of the methoxy group would favor the introduction of the nitro group (–NO₂) at the C5 position, yielding Methyl 3-(bromomethyl)-5-nitro-2-methoxybenzoate.

Halogenation: Electrophilic halogenation, such as bromination using bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃), would also be directed by the methoxy group. The bromine atom would be introduced at the C5 position, resulting in Methyl 5-bromo-3-(bromomethyl)-2-methoxybenzoate.

Synthesis of Polyfunctionalized and Heterocyclic Analogues

Methyl 3-(bromomethyl)-2-methoxybenzoate is a key starting material for the synthesis of more complex molecules, including various heterocyclic systems. The combination of the benzylic bromide and the ester group allows for intramolecular cyclization reactions to form fused ring systems.

A prominent example is the synthesis of isoindolinone derivatives. nih.gov Isoindolinones are a class of nitrogen-containing heterocycles found in many biologically active compounds. A related compound, methyl 2-bromomethyl-3-nitrobenzoate, is a crucial intermediate in the synthesis of Lenalidomide. google.com In this synthesis, the benzylic bromide reacts with the nitrogen of an amine, in this case, 3-aminopiperidine-2,6-dione. This is followed by an intramolecular cyclization where the amine attacks the ester carbonyl group, leading to the formation of the isoindolinone ring system. google.com

A similar strategy can be applied to Methyl 3-(bromomethyl)-2-methoxybenzoate. Reaction with a primary amine (R-NH₂) would first lead to the formation of a secondary amine at the benzylic position. Subsequent intramolecular amidation, potentially promoted by heat or a catalyst, would result in the formation of an N-substituted 4-methoxyisoindolin-1-one. This approach provides a modular route to a library of isoindolinone analogues by varying the primary amine used in the initial step.

Stereoselective Syntheses Leading to Chiral Entities

The creation of chiral molecules from achiral starting materials like Methyl 3-(bromomethyl)-2-methoxybenzoate is a significant challenge in modern organic synthesis. Stereoselective reactions can be employed to control the formation of new stereocenters.

Chiral Auxiliary-Mediated Alkylation: One established strategy involves the use of chiral auxiliaries. For instance, an achiral carboxylic acid can be converted into a chiral imide by reacting it with a chiral amine, such as one derived from valine. The resulting chiral imide enolate can then undergo diastereoselective alkylation. york.ac.uk While not a direct reaction of Methyl 3-(bromomethyl)-2-methoxybenzoate, a similar principle could be applied. For example, if the ester group were converted to a carboxylic acid and then to a chiral imide, subsequent intramolecular cyclization involving the benzylic bromide could potentially proceed with diastereoselectivity, controlled by the chiral auxiliary.

Organocatalytic Asymmetric Synthesis: The field of asymmetric organocatalysis offers powerful tools for enantioselective transformations. Chiral phosphoric acids, for example, have been used to catalyze the asymmetric dearomatization of phenols. nih.gov In the context of isoindolinone synthesis, organocatalytic methods have been developed to create 3-substituted isoindolinones with high enantiomeric excess. nih.gov An asymmetric synthesis of 3,3-disubstituted isoindolinones has been reported using a chiral auxiliary, (+)- or (−)-trans-2-(α-cumyl)cyclohexanol (TCC), to direct the alkylation of the C3 position. nih.gov Applying such catalytic systems to the cyclization of derivatives of Methyl 3-(bromomethyl)-2-methoxybenzoate could provide a pathway to enantioenriched heterocyclic products.

Mechanistic Investigations of Chemical Reactions Involving Methyl 3 Bromomethyl 2 Methoxybenzoate

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount to elucidating the precise mechanism of a chemical reaction. For reactions involving methyl 3-(bromomethyl)-2-methoxybenzoate, the primary intermediates of interest are benzylic carbocations, which would be formed in an S(_N)1 pathway, and pentacoordinate carbon species in the transition state of an S(_N)2 reaction.

In an S(_N)1 reaction, the rate-determining step is the formation of a carbocation. The stability of this intermediate is crucial. The ortho-methoxy group in methyl 3-(bromomethyl)-2-methoxybenzoate can stabilize a benzylic carbocation through resonance. This stabilization can be significant, potentially promoting an S(_N)1 mechanism, especially in polar, non-nucleophilic solvents. The carbocation intermediate can be trapped by various nucleophiles, leading to substitution products. nih.gov

Furthermore, the ortho-methoxy group could potentially participate as a neighboring group, leading to the formation of a cyclic oxonium ion intermediate. wikipedia.orgdalalinstitute.com This anchimeric assistance can lead to an enhanced reaction rate and retention of stereochemistry if the benzylic carbon is chiral. wikipedia.org Such neighboring group participation has been observed for other ortho-substituted benzyl (B1604629) halides, such as o-carbomethoxybenzyl bromide. nih.gov

In metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling, the key intermediates involve organopalladium species. The reaction is thought to proceed via oxidative addition of the benzyl bromide to a palladium(0) complex, forming a benzylpalladium(II) intermediate. This is followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the cross-coupled product.

Role of Catalyst Design and Ligand Effects in Metal-Mediated Processes

Metal-mediated reactions, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds using substrates like methyl 3-(bromomethyl)-2-methoxybenzoate. The design of the catalyst, especially the choice of ligands coordinated to the metal center, plays a critical role in the efficiency, selectivity, and scope of these transformations.

In Suzuki-Miyaura cross-coupling reactions, the ligand on the palladium catalyst influences key steps in the catalytic cycle, including oxidative addition and reductive elimination. organic-chemistry.org Bulky and electron-rich phosphine ligands, for example, can promote the oxidative addition of the benzyl bromide to the palladium(0) center and facilitate the subsequent reductive elimination step. The choice of ligand can also affect the stability of the catalyst and prevent the formation of undesirable byproducts. The steric and electronic properties of the ligand can be tuned to achieve optimal performance for a specific substrate. organic-chemistry.org For a substrate like methyl 3-(bromomethyl)-2-methoxybenzoate, where the ortho-substituent can sterically hinder the reaction center, the choice of a suitable ligand is particularly important.

The following table summarizes the effect of different phosphine ligands on the yield of Suzuki-Miyaura coupling of benzyl bromide with phenylboronic acid, illustrating the importance of ligand design.

Table 2: Effect of Ligands on the Yield of Suzuki-Miyaura Coupling of Benzyl Bromide

| Ligand | Yield (%) |

|---|---|

| PPh(_3) | 75 |

| P(o-tolyl)(_3) | 85 |

| P(t-Bu)(_3) | 92 |

| SPhos | 95 |

| XPhos | 96 |

This table is based on general findings in Suzuki-Miyaura couplings of benzyl halides and serves as an illustrative example of ligand effects.

Elucidation of Electronic and Steric Effects on Reactivity and Selectivity

The reactivity and selectivity of methyl 3-(bromomethyl)-2-methoxybenzoate are governed by a combination of electronic and steric effects imparted by its substituents. The ortho-methoxy group exerts a significant steric effect, potentially hindering the approach of a nucleophile in an S(_N)2 reaction. This steric hindrance would be expected to decrease the rate of an S(_N)2 reaction compared to an unhindered benzyl bromide.

Electronically, the methoxy (B1213986) group is a (\pi)-donor, which can stabilize a carbocation intermediate through resonance, thus favoring an S(_N)1 pathway. Conversely, the methyl ester group at the meta-position is a (\sigma)-acceptor and a (\pi)-acceptor, which withdraws electron density from the ring, destabilizing a carbocation intermediate. The net electronic effect is a complex interplay of these opposing influences.

The Hammett equation provides a quantitative means to assess the electronic effects of meta and para substituents on the rates of reactions of benzene (B151609) derivatives. However, it does not account for the steric effects of ortho substituents. For ortho-substituted systems, a modified approach, such as the Taft equation, is often necessary to separate steric and electronic effects.

Studies on the solvolysis of substituted benzyl bromides have shown that the reaction mechanism can shift from S(_N)2 to S(_N)1 as the electron-donating ability of the substituents increases. For methyl 3-(bromomethyl)-2-methoxybenzoate, the combination of a sterically hindering and electron-donating ortho group and an electron-withdrawing meta group makes a definitive prediction of the dominant reaction pathway challenging without specific experimental data. It is likely that the reaction may proceed through a borderline mechanism, with the exact pathway being highly sensitive to the reaction conditions.

Solvent Effects and Reaction Environment Optimization Studies

The choice of solvent can have a profound impact on the rate and mechanism of reactions involving methyl 3-(bromomethyl)-2-methoxybenzoate. Solvent polarity, nucleophilicity, and hydrogen-bonding ability all play a role in stabilizing or destabilizing reactants, transition states, and intermediates.

In nucleophilic substitution reactions, polar protic solvents, such as water and alcohols, are effective at solvating both the leaving group (bromide anion) and a potential carbocation intermediate, thereby favoring S(_N)1 reactions. Polar aprotic solvents, such as acetone and DMSO, are less effective at solvating anions but can accelerate S(_N)2 reactions by solvating the cation of the nucleophilic salt, thus freeing the nucleophile to attack the substrate.

The Grunwald-Winstein equation is a useful tool for quantifying the effect of the solvent on solvolysis rates and for providing insight into the reaction mechanism. The equation relates the logarithm of the rate constant of a solvolysis reaction in a given solvent to the logarithm of the rate constant in a standard solvent (80% ethanol (B145695)/20% water) through parameters that describe the solvent's ionizing power (Y) and its nucleophilicity (N). A high sensitivity to the ionizing power of the solvent (a large m value) is indicative of an S(_N)1 mechanism, while a significant sensitivity to the solvent's nucleophilicity (a large l value) suggests an S(_N)2 mechanism.

For methyl 3-(bromomethyl)-2-methoxybenzoate, a careful selection of the solvent would be necessary to control the reaction pathway. A polar, non-nucleophilic solvent would likely favor an S(_N)1 pathway by promoting the formation of the benzylic carbocation. Conversely, a less polar, more nucleophilic solvent might favor an S(_N)2 mechanism, provided the steric hindrance of the ortho-methoxy group is not prohibitive. Optimization of the reaction environment, including solvent, temperature, and concentration, is therefore a critical aspect of controlling the outcome of reactions with this substrate.

Computational and Theoretical Chemistry Studies on Methyl 3 Bromomethyl 2 Methoxybenzoate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational preferences of Methyl 3-(bromomethyl)-2-methoxybenzoate. By solving the electronic Schrödinger equation, these methods can predict bond lengths, bond angles, and dihedral angles that define the molecule's geometry.

For a molecule with multiple rotatable bonds, such as the methoxy (B1213986) and ester groups in Methyl 3-(bromomethyl)-2-methoxybenzoate, a potential energy surface scan can be performed. This involves systematically rotating specific bonds and calculating the energy at each step to identify the most stable conformations (energy minima). The presence of the bulky bromine atom and the methoxy group at the ortho position to the bromomethyl group introduces steric hindrance, which significantly influences the preferred spatial arrangement of the substituents on the benzene (B151609) ring.

Theoretical studies on analogous molecules, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have utilized DFT methods like B3LYP with a 6-311++G(d,p) basis set to obtain optimized geometric parameters. researchgate.net A similar approach for Methyl 3-(bromomethyl)-2-methoxybenzoate would likely reveal a non-planar arrangement of the ester and methoxy groups relative to the benzene ring to minimize steric repulsion.

Table 1: Predicted Geometric Parameters for Methyl 3-(bromomethyl)-2-methoxybenzoate (Hypothetical DFT Calculation)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.95 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C=O (ester) Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| Dihedral Angle (C-C-O-C, methoxy) | Variable, depending on conformation |

Note: The values in this table are hypothetical and represent typical bond lengths that would be expected from a DFT calculation. Actual values would require a specific computational study.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the identification and characterization of compounds. For Methyl 3-(bromomethyl)-2-methoxybenzoate, these predictions can be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. epstem.net The chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the protons of the bromomethyl group (-CH₂Br) would be expected to have a higher chemical shift due to the deshielding effect of the electronegative bromine atom. The methoxy protons (-OCH₃) and the aromatic protons would have distinct signals based on their positions and the electronic effects of the substituents.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. epstem.net These calculations can help in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations, such as the C=O stretching of the ester group, C-O stretching of the methoxy and ester groups, and vibrations of the benzene ring.

Other Molecular Properties: Quantum chemical calculations can also predict a range of other important molecular properties. These include dipole moment, polarizability, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for understanding the chemical reactivity and kinetic stability of a molecule. researchgate.net

Table 2: Predicted Spectroscopic and Molecular Properties for Methyl 3-(bromomethyl)-2-methoxybenzoate

| Property | Predicted Value/Region | Method |

|---|---|---|

| ¹H NMR (δ, ppm) -CH₂Br | ~4.5 - 4.8 | GIAO/DFT |

| ¹H NMR (δ, ppm) -OCH₃ | ~3.8 - 4.0 | GIAO/DFT |

| ¹³C NMR (δ, ppm) C=O | ~165 - 170 | GIAO/DFT |

| IR (cm⁻¹) C=O stretch | ~1720 - 1740 | DFT |

| HOMO Energy | Dependent on calculation level | DFT |

| LUMO Energy | Dependent on calculation level | DFT |

Note: The predicted values are based on typical ranges for similar functional groups and would be refined by specific calculations.

Density Functional Theory (DFT) Analysis of Reaction Mechanisms and Transition States

DFT is a powerful tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. escholarship.orgrsc.org For Methyl 3-(bromomethyl)-2-methoxybenzoate, several types of reactions could be investigated.

Nucleophilic Substitution: The bromomethyl group is a reactive site for nucleophilic substitution (SN2) reactions. DFT calculations can model the reaction pathway of this compound with various nucleophiles. By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. This allows for a quantitative prediction of the reaction rate and a detailed understanding of the factors influencing reactivity.

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group, while the ester and bromomethyl groups are deactivating, meta-directing groups. DFT calculations can be used to predict the regioselectivity of electrophilic aromatic substitution reactions by calculating the energies of the intermediate sigma complexes for substitution at different positions on the benzene ring. The position with the lowest energy intermediate will be the most favored product.

Transition State Theory: By combining the energies from DFT calculations with transition state theory, rate constants for elementary reaction steps can be estimated. This provides a deeper insight into the kinetics of reactions involving Methyl 3-(bromomethyl)-2-methoxybenzoate.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for studying static structures and single reaction steps, molecular dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.govmdpi.com

For a relatively small and flexible molecule like Methyl 3-(bromomethyl)-2-methoxybenzoate, MD simulations can provide a detailed picture of its conformational landscape in different environments, such as in a vacuum or in various solvents. By simulating the motion of the atoms over a period of time, all accessible conformations and the transitions between them can be sampled. ed.ac.ukirbbarcelona.orgnih.gov

MD simulations can reveal how the orientation of the methoxy and ester groups changes over time and how these motions are coupled. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or in a reaction mixture. The results of MD simulations can be used to generate a probability distribution of different conformers, providing a more realistic representation of the molecule's structure than a single, static geometry.

In Silico Screening and Reactivity Prediction

In silico methods encompass a wide range of computational techniques used to screen for potential properties and reactivity of molecules. frontiersin.org For Methyl 3-(bromomethyl)-2-methoxybenzoate, these methods can be used to predict its potential biological activity, toxicity, and metabolic fate.

Reactivity Descriptors: DFT calculations can provide various reactivity descriptors, such as the Fukui function and local softness, which can predict the most reactive sites in the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net For instance, the carbon atom of the bromomethyl group would be predicted to be a primary site for nucleophilic attack.

QSAR (Quantitative Structure-Activity Relationship): If a set of similar compounds with known biological activity is available, QSAR models can be developed to predict the activity of Methyl 3-(bromomethyl)-2-methoxybenzoate. These models correlate structural or computed properties of the molecules with their biological activity.

Metabolism Prediction: In silico tools can predict the likely metabolites of a compound by simulating common metabolic reactions, such as oxidation, reduction, and hydrolysis. For Methyl 3-(bromomethyl)-2-methoxybenzoate, potential metabolic pathways could involve hydrolysis of the ester group or oxidation of the aromatic ring.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methyl 3-(bromomethyl)-2-methoxybenzoate |

| 4-Bromo-3-(methoxymethoxy) benzoic acid |

| Methyl 2-chlorobenzoate |

| Methyl 5-(bromomethyl)nicotinate |

| Methyl 2-methoxybenzoate |

| 3-Methyl-2-benzoxazolinone |

| 6-Nitro-2-benzoxazolinone |

| 2,1,3-benzothiadiazole |

| Benzofurazan |

| Benzofurazan-1-oxide |

| Methyl 4-methoxybenzoate |

| Methyl 4-chlorobenzoate |

| Methyl 4-nitrobenzoate |

| Methyl 4-methylbenzoate |

| Methyl benzoate (B1203000) |

Applications of Methyl 3 Bromomethyl 2 Methoxybenzoate in Advanced Organic Synthesis

As a Building Block for Complex Natural Product Synthesis

The intricate architecture of natural products often demands starting materials with precisely arranged functional groups that can be selectively manipulated. While direct examples of the incorporation of Methyl 3-(bromomethyl)-2-methoxybenzoate into the total synthesis of complex natural products are not extensively documented in peer-reviewed literature, its structural motifs are present in several classes of bioactive natural compounds. The unique substitution pattern of this reagent makes it an attractive precursor for the synthesis of dibenzocyclooctadiene lignans, a class of natural products known for their significant biological activities.

For instance, the core structure of compounds like steganone (B1246090) and steganacin (B1217048) is characterized by a biphenyl (B1667301) system with specific oxygenation patterns and a cyclooctane (B165968) ring. The synthesis of these molecules often involves the coupling of two substituted benzene (B151609) rings. Methyl 3-(bromomethyl)-2-methoxybenzoate can serve as a precursor to one of these rings, where the bromomethyl group can be elaborated into the necessary carbon chain to form the eight-membered ring, and the methoxy (B1213986) and methyl ester groups can be further functionalized to match the substitution pattern of the natural product.

Intermediate in the Construction of Pharmaceutical Scaffolds (structural classes only)

The development of novel pharmaceutical agents often relies on the efficient construction of diverse molecular scaffolds. Methyl 3-(bromomethyl)-2-methoxybenzoate, and its isomers, are valuable intermediates in the synthesis of various heterocyclic structures that form the core of many therapeutic agents.

One of the key applications of related brominated benzoate (B1203000) derivatives is in the synthesis of isoquinolone and isoindolinone scaffolds. google.comrsc.orgnih.gov These structural motifs are present in a wide range of biologically active compounds. For example, a closely related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key intermediate in the synthesis of Lenalidomide. google.com In this synthesis, the bromomethyl group reacts with an aminoglutarimide to form the isoindolinone ring system. google.com By analogy, Methyl 3-(bromomethyl)-2-methoxybenzoate could be utilized in similar cyclization reactions to generate substituted isoquinolones and related heterocyclic systems.

The general synthetic approach involves the reaction of the bromomethyl group with a suitable amine, followed by intramolecular cyclization to form the desired heterocyclic ring. The methoxy and ester functionalities on the benzene ring can be retained or modified in subsequent steps to modulate the biological activity of the final compound.

Table 1: Pharmaceutical Scaffolds Accessible from Substituted Bromomethyl Benzoates

| Scaffold Class | General Structure | Potential Therapeutic Area |

|---|---|---|

| Isoquinolones |  |

Anticancer, Antiviral |

| Isoindolinones |  |

Immunomodulatory, Anticancer |

Utility in the Preparation of Agrochemical Precursors

The search for new and effective agrochemicals, such as herbicides, fungicides, and insecticides, is a continuous process. Substituted benzoic acid derivatives are important precursors in this industry. Derivatives of 3-bromomethylbenzoic acid have been identified as valuable starting materials for the synthesis of certain herbicides. google.com The reactivity of the bromomethyl group allows for the introduction of various functionalities that are essential for the biological activity of these agrochemicals.

For example, the bromomethyl group can be converted to an ether, amine, or a new carbon-carbon bond, leading to a diverse range of potential agrochemical candidates. While specific applications of Methyl 3-(bromomethyl)-2-methoxybenzoate in this field are not widely published, its structural features suggest its potential as a precursor for novel fungicides and herbicides. For instance, some fungicides are based on strobilurin analogues, which often contain a substituted benzene ring. google.com

Table 2: Potential Agrochemical Precursor Synthesis

| Agrochemical Class | Key Synthetic Transformation | Resulting Functional Group |

|---|---|---|

| Herbicides | Nucleophilic substitution with an alcohol or phenol | Ether |

| Fungicides | Reaction with a nitrogen-containing heterocycle | N-alkylated heterocycle |

Role in the Synthesis of Specialty Chemicals and Functional Materials

Beyond pharmaceuticals and agrochemicals, Methyl 3-(bromomethyl)-2-methoxybenzoate can be employed in the synthesis of specialty chemicals and functional materials. aaronchem.com The presence of multiple functional groups allows for its incorporation into polymers, dyes, and other materials with specific properties.

The bromomethyl group can serve as a site for polymerization or for grafting onto existing polymer backbones. The ester and methoxy groups can influence the solubility, thermal stability, and optical properties of the resulting materials. For example, benzofuran (B130515) derivatives, which can be synthesized from precursors like Methyl 3-(bromomethyl)-2-methoxybenzoate, are known to exhibit interesting photophysical properties and have been investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. scispace.com

Integration in Multi-Component Reactions and Combinatorial Synthesis

Modern drug discovery and materials science often utilize high-throughput screening of large compound libraries generated through combinatorial chemistry. rjdentistry.comta-journal.ru Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool for generating such libraries. nih.govbeilstein-journals.org

Methyl 3-(bromomethyl)-2-methoxybenzoate is a suitable candidate for integration into MCRs. The reactive bromomethyl group can participate in a variety of transformations. For instance, it could be converted to an isocyanide, which is a key component in powerful MCRs like the Ugi and Passerini reactions. nih.govnih.govorganic-chemistry.org

In a hypothetical Ugi reaction, an isocyanide derived from Methyl 3-(bromomethyl)-2-methoxybenzoate could react with an aldehyde, an amine, and a carboxylic acid to rapidly generate a complex, peptide-like molecule. By varying the other components in the reaction, a large library of diverse compounds can be synthesized from a single precursor. This approach allows for the efficient exploration of chemical space in the search for new bioactive molecules.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Methyl 3-(bromomethyl)-2-methoxybenzoate |

| Steganone |

| Steganacin |

| Methyl 2-(bromomethyl)-3-nitrobenzoate |

| Lenalidomide |

| (E)-Methyl 2-[2-(bromomethyl)phenyl]-3-methoxypropenoate |

| Methyl 5-bromo-2-methoxybenzoate |

| Methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate |

| Methyl 6-bromo-2-(bromomethyl)-5-methoxy-1-benzofuran-3-carboxylate |

| Methyl 4,6-dichloro-2-(chloromethyl)-5-methoxy-1-benzofuran-3-carboxylate |

| Methyl 4,6-dichloro-2-(dichloromethyl)-5-methoxy-1-benzofuran-3-carboxylate |

| 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid |

| 4-Hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid |

| Methyl 3-methoxy-4-methylbenzoate |

| N-bromosuccinimide |

| Azobisisobutyronitrile |

| 3-aminopiperidine-2,6-dione hydrochloride |

| Triethylamine (B128534) |

| Dimethyl sulfoxide |

| 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid |

Mechanistic Biological Activity Studies of Methyl 3 Bromomethyl 2 Methoxybenzoate Derivatives

Investigation of Molecular Target Binding and Inhibition Mechanisms

The primary mechanism governing the biological activity of methyl 3-(bromomethyl)-2-methoxybenzoate is rooted in the chemical reactivity of its bromomethyl group. This functional group is a potent electrophile, making it susceptible to nucleophilic attack from various biological macromolecules, such as proteins and nucleic acids. The core of its binding mechanism is expected to be the formation of a covalent bond with nucleophilic residues (e.g., cysteine, histidine, lysine) on target proteins.

The interaction is predicted to proceed via a nucleophilic substitution (SN2) reaction, where a nucleophile in a biological target displaces the bromide ion. This covalent and often irreversible binding can lead to the inhibition of enzymes or the disruption of protein-protein interactions. The methoxy (B1213986) group on the aromatic ring can influence the electronic properties and steric environment of the reactive center, thereby modulating the compound's binding affinity and specificity for its molecular targets. While specific molecular targets for methyl 3-(bromomethyl)-2-methoxybenzoate itself are not yet fully elucidated in the available literature, its structure suggests it would serve as a reactive intermediate for synthesizing more complex and potentially bioactive molecules.

Enzyme Modulation and Mechanistic Characterization

Given its electrophilic nature, methyl 3-(bromomethyl)-2-methoxybenzoate and its derivatives are prime candidates for acting as enzyme inhibitors, particularly for enzymes that utilize a nucleophilic residue in their active site for catalysis. The bromomethyl group can covalently modify such residues, leading to irreversible inhibition.

While specific studies on methyl 3-(bromomethyl)-2-methoxybenzoate are limited, the general mechanism suggests potential activity against enzymes such as:

Methyltransferases: These enzymes are crucial in various cellular processes, and their dysregulation is linked to diseases. The compound could potentially act as an alkylating agent, modifying the enzyme's structure.

Proteases: Cysteine proteases, for example, rely on a nucleophilic cysteine residue in their active site, which is a potential target for covalent modification.

Kinases: Specific residues within the ATP-binding pocket of kinases could be targeted for alkylation.

The biological activity is largely attributed to the compound's ability to form reactive intermediates that can interact with and influence various enzymatic pathways. However, detailed mechanistic characterization and identification of specific enzyme targets remain subjects for future research.

Receptor Interaction and Signaling Pathway Perturbation Analysis

Currently, specific research detailing the interaction of methyl 3-(bromomethyl)-2-methoxybenzoate with specific cellular receptors or the resulting perturbation of signaling pathways is not extensively documented in publicly available literature. However, based on its mechanism of covalent modification, it is plausible that derivatives could be designed to target specific receptors. If a derivative were to bind to a receptor, the covalent nature of the interaction could lead to its prolonged activation or inhibition, thereby causing a sustained disruption of the associated signaling pathway. For instance, intermediates formed from the compound could interact with biological molecules that are key components of cellular signaling, thereby influencing these pathways.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For methyl 3-(bromomethyl)-2-methoxybenzoate derivatives, SAR insights are primarily derived from its fundamental chemical properties.

Key structural features and their impact on reactivity include:

The Bromomethyl Group: This group is the primary driver of the compound's electrophilicity. The bromine atom is a good leaving group, which facilitates nucleophilic displacement reactions, a key step in forming covalent bonds with biological targets. Compared to a chloromethyl group, the bromomethyl group generally enhances the rate of substitution reactions.

The Methoxy Group: The position of the methoxy group at the 2-position influences the electron density of the aromatic ring through resonance. This can affect the reactivity of the bromomethyl group at the 3-position.

The Methyl Ester Group: The ester group can undergo hydrolysis in biological systems, converting the compound into its corresponding carboxylic acid. This change in functionality can significantly alter the molecule's solubility, charge, and binding interactions.

A summary of general SAR insights is presented in the table below.

| Structural Feature | Influence on Activity | Mechanistic Implication |

| Bromomethyl Group | High electrophilicity | Facilitates covalent modification of nucleophilic targets (e.g., SN2 reaction). |

| Methoxy Group | Electron-donating via resonance | Modulates the electronic properties and reactivity of the aromatic ring and bromomethyl group. |

| Methyl Ester | Potential for hydrolysis | Can be converted to a carboxylic acid, altering solubility and target interactions. |

Cellular Biology Studies Focusing on Molecular and Pathway Events

While cellular biology studies specifically focused on methyl 3-(bromomethyl)-2-methoxybenzoate are scarce, research on structurally related isomers provides insight into its potential effects. For example, preliminary in vitro studies on related bromomethyl-substituted benzoates have shown potential anticancer properties. These compounds exhibited a dose-dependent decrease in the viability of certain cancer cell lines, suggesting that they can inhibit cell growth.

Similarly, antimicrobial activity has been observed for related compounds, which were found to reduce the viability of bacteria like Staphylococcus aureus and Escherichia coli at certain concentrations. The presumed mechanism for these cellular effects is the compound's ability to form reactive intermediates that interact with essential cellular molecules and disrupt vital biological pathways. These findings suggest that methyl 3-(bromomethyl)-2-methoxybenzoate could possess similar cytotoxic or antimicrobial activities, warranting further investigation into its effects on specific cellular events and molecular pathways.

Exploration of Biological Functionality Beyond Direct Binding

The primary biological functionality of methyl 3-(bromomethyl)-2-methoxybenzoate is intrinsically linked to its ability to form covalent bonds. The high reactivity of the bromomethyl group makes it an excellent agent for covalent modification of biomolecules. This functionality extends beyond simple competitive inhibition (direct binding) and represents a more permanent and often irreversible mechanism of action.

This covalent modification can lead to:

Irreversible Enzyme Inhibition: By permanently altering an enzyme's active site.

Disruption of Protein Conformation: Leading to loss of function.

Cross-linking of Proteins: If a derivative with multiple reactive sites were synthesized.